N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide
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Overview
Description
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research and drug development.
Mechanism of Action
The mechanism of action of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research and development of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide. One of the most promising areas of research is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
Synthesis Methods
The synthesis of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide involves the reaction of 2-(1H-benzimidazol-1-yl) acetonitrile with 3-pyridinecarboxaldehyde in the presence of a base catalyst to form the intermediate compound. This intermediate compound is then reacted with L-proline to yield the final product.
Scientific Research Applications
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide has been extensively studied for its potential applications in medical research, particularly in the field of cancer treatment. Several studies have shown that this compound has significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
(2S)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-16-8-7-14(22-16)18(25)20-10-12-4-3-9-19-17(12)23-11-21-13-5-1-2-6-15(13)23/h1-6,9,11,14H,7-8,10H2,(H,20,25)(H,22,24)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKOJXJZSOMDTQ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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